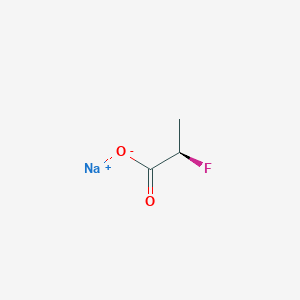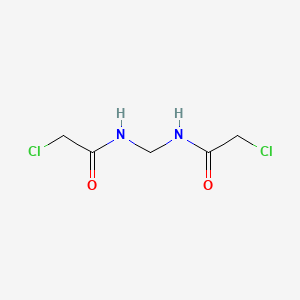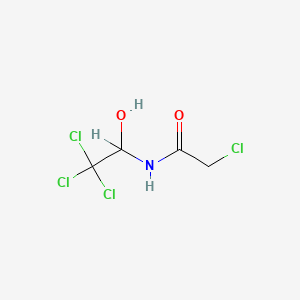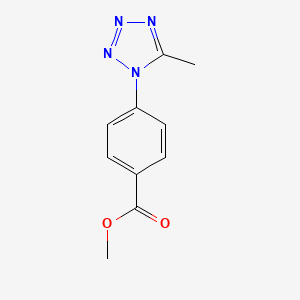![molecular formula C11H17N3O3 B6612312 methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate CAS No. 932829-51-1](/img/structure/B6612312.png)
methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate” is a complex organic molecule. It contains a methylpiperazine group, which is a type of piperazine with a methyl group attached. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and piperazine rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxazole and piperazine rings could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its chemical bonds .作用機序
The mechanism of action of methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of the enzyme diacylglycerol kinase, which is involved in the production of diacylglycerol. This inhibition leads to the accumulation of diacylglycerol in cells, which has been linked to the inhibition of tumor cell growth. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer’s disease. It has also been shown to reduce the levels of glucose and insulin in the blood, suggesting that it may have anti-diabetic effects.
実験室実験の利点と制限
The advantages of using methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate in laboratory experiments include its availability, low cost, and easy synthesis. Additionally, it has been shown to be effective in a variety of research applications, including the inhibition of tumor cell growth and the reduction of amyloid-beta peptide accumulation. However, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its exact mechanism of action.
将来の方向性
Future research into methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to investigate the potential side effects of this compound and to determine its optimal dosage and administration. Additionally, further research should be conducted to investigate the potential synergy between this compound and other therapeutic agents. Finally, further research should be conducted to explore the potential of this compound as a prophylactic agent for a variety of diseases.
合成法
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate can be synthesized from 4-methylpiperazine and ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a two-step process, with the first step involving the formation of an ethyl ester of 4-methylpiperazine, and the second step involving the reaction of the ester with ethyl chloroformate. The final product is a colorless solid that can be purified by recrystallization.
科学的研究の応用
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate has been studied as a potential therapeutic agent for a number of diseases, including cancer, diabetes, and Alzheimer’s disease. In particular, it has been studied for its ability to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been studied for its potential anti-diabetic effects, as well as its ability to reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer’s disease.
Safety and Hazards
特性
IUPAC Name |
methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-13-3-5-14(6-4-13)8-9-7-10(12-17-9)11(15)16-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHXPWCNSPMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)




![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)

![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)
